molecular formula C12H13Br B12552629 Benzene, 1-bromo-4-(1-hexynyl)- CAS No. 190649-11-7

Benzene, 1-bromo-4-(1-hexynyl)-

Cat. No.: B12552629
CAS No.: 190649-11-7
M. Wt: 237.13 g/mol
InChI Key: OVADVUVTFXTXOA-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-(1-hexynyl)- is a bromo-substituted aromatic compound featuring a hexynyl group at the para position. This compound is structurally tailored for applications in organic synthesis, particularly in palladium-catalyzed couplings (e.g., Sonogashira or Suzuki-Miyaura reactions) to construct complex aromatic systems .

Properties

CAS No.

190649-11-7

Molecular Formula

C12H13Br

Molecular Weight

237.13 g/mol

IUPAC Name

1-bromo-4-hex-1-ynylbenzene

InChI

InChI=1S/C12H13Br/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-4H2,1H3

InChI Key

OVADVUVTFXTXOA-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)Br

Origin of Product

United States

Scientific Research Applications

Benzene, 1-bromo-4-(1-hexynyl)- has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through nucleophilic substitution and addition reactions. The bromine atom and the hexynyl group provide sites for nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved include the stabilization of negative charges by electron-withdrawing groups, facilitating the reaction process .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares benzene derivatives with bromo and para-substituted functional groups:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications Reference
Benzene, 1-bromo-4-(1-hexynyl)- C₁₂H₁₃Br 237.14 Alkynyl (C₅H₉C≡CH) Cross-coupling precursor, alkyne reactivity N/A
Benzene, 1-bromo-4-ethoxy C₈H₉BrO 201.06 Alkoxy (OCH₂CH₃) Lower MW; used in phase studies, chromatography
Benzene, 1-bromo-4-(trifluoromethoxy) C₇H₄BrF₃O 257.01 Trifluoromethoxy (OCF₃) Pharmaceuticals, agrochemical intermediates
Benzene, 1-bromo-4-(1-methylethyl) C₉H₁₁Br 199.09 Branched alkyl (isopropyl) Higher volatility; solvent applications
Benzene, 1-bromo-4-(phenylethynyl) C₁₄H₉Br 273.13 Aromatic alkyne (C₆H₅C≡C) Conjugated systems, optoelectronic materials

Key Observations:

  • Electron Effects : The hexynyl group in the target compound enhances electrophilicity at the brominated position compared to electron-donating substituents (e.g., ethoxy or isopropyl), facilitating nucleophilic substitution or cross-coupling.
  • Steric Hindrance : The linear hexynyl chain imposes less steric bulk compared to branched substituents (e.g., isopropyl), enabling efficient coupling in sterically demanding reactions.

Reactivity in Cross-Coupling Reactions

Bromoarenes are pivotal in palladium-catalyzed cross-couplings. Comparative studies highlight:

  • Suzuki-Miyaura Reaction : 1-Bromo-4-(trifluoromethoxy)benzene exhibits slower coupling rates due to the strong electron-withdrawing trifluoromethoxy group, which reduces oxidative addition efficiency. In contrast, the hexynyl group in the target compound balances electron withdrawal and steric accessibility, optimizing coupling yields.
  • Sonogashira Reaction: The hexynyl substituent itself can participate in alkyne-alkyne couplings, a feature absent in compounds like 1-bromo-4-ethoxybenzene.

Physical Properties and Stability

  • Boiling Points : While direct data for the target compound is unavailable, analogues like 1-bromo-4-chloro-2-methylbenzene boil near 372 K, suggesting the hexynyl derivative’s higher molecular weight may elevate boiling points beyond 400 K.
  • Stability : Bromo-alkynyl derivatives are generally stable under inert conditions but may degrade via alkyne oxidation if improperly stored.

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